Luciferin
Description
Historical Overview of Bioluminescence and Luciferin Discovery
The study of bioluminescence spans millennia, with early observations recorded by Aristotle (384–322 BCE) and Pliny the Elder (23–79 CE), who documented luminous phenomena in marine organisms and decaying wood. Systematic investigation began in the 17th century, when Robert Boyle demonstrated that air (later understood as oxygen) was essential for light production in fungi and decaying fish. The term This compound emerged in 1885 through Raphaël Dubois’ experiments with the clam Pholas dactylus and the beetle Pyrophorus. Dubois identified two components: a heat-stable substrate (this compound) and a heat-labile enzyme (luciferase).
E. Newton Harvey’s 1920 monograph The Nature of Animal Light consolidated early discoveries, revealing biochemical diversity among luciferins. By 1956, the first this compound structure—from fireflies—was isolated by Green and McElroy, confirming its role as a universal substrate for light emission. These milestones underscored this compound’s centrality to bioluminescence, a phenomenon now documented in over 7,000 species.
Definition and General Role of this compound in Bioluminescent Systems
Luciferins are small-molecule substrates that undergo enzymatic oxidation to emit light. They share no universal chemical structure but are defined by their interaction with specific luciferases or photoproteins. The general reaction is:
$$
\text{this compound} + \text{O}2 \xrightarrow{\text{Luciferase}} \text{Oxythis compound} + \text{Light} + \text{CO}2
$$
Key types of luciferins include:
| Type | Organisms | Chemical Class | Emission Color |
|---|---|---|---|
| Firefly this compound | Fireflies, click beetles | Benzothiazole | Yellow-green |
| Coelenterazine | Jellyfish, shrimp, fish | Imidazopyrazinone | Blue |
| Bacterial this compound | Marine bacteria, some squid | Flavins + long-chain aldehydes | Blue-green |
| Vargulin | Ostracods, midshipman fish | Imidazolopyrazine | Blue |
| Dinoflagellate this compound | Marine algae (e.g., Noctiluca) | Tetrapyrrole derivative | Blue-green |
Luciferins are oxidized in specialized light organs, often regulated by neural or mechanical triggers. For example, firefly this compound reacts with ATP to form luciferyl-adenylate before oxygen-dependent light emission. In bacteria, reduced flavin mononucleotide (FMNH₂) and aldehydes combine with oxygen to produce blue-green light.
Evolutionary Significance Across Biological Kingdoms
Bioluminescence has evolved independently over 40 times, with this compound biosynthesis pathways arising through gene duplication, horizontal transfer, and enzymatic promiscuity. Genomic evidence suggests octocorals developed this compound-dependent bioluminescence ~540 million years ago during the Cambrian Explosion, making them the oldest known luminous animals.
Evolutionary drivers include:
- Predator avoidance : Counter-illumination in squid using bacterial this compound to mask silhouettes.
- Prey attraction : Anglerfish employ coelenterazine-loaded lures to entice prey.
- Communication : Fireflies use species-specific flash patterns mediated by this compound-luciferase kinetics.
Notably, coelenterazine is utilized by 9 phyla, suggesting dietary acquisition or convergent evolution. Ctenophores, for instance, synthesize coelenterazine de novo, while jellyfish like Aequorea victoria acquire it through predation. This metabolic flexibility highlights this compound’s role as an evolutionary “toolkit” for survival in dark environments.
Table 1: Evolutionary Origins of this compound-Dependent Bioluminescence
| Lineage | Estimated Origin (Million Years Ago) | This compound Type |
|---|---|---|
| Octocorals | 540 | Coelenterazine |
| Fireflies | 150 | Firefly this compound |
| Ostracods | 267 | Vargulin |
| Marine bacteria | 2,500 | Bacterial this compound |
| Dinoflagellates | 400 | Tetrapyrrole derivative |
The repeated emergence of bioluminescence underscores this compound’s adaptability, enabling organisms to colonize niches from abyssal oceans to forest canopies. Recent metagenomic studies suggest ancestral luciferases may have originated from fatty acid–metabolizing enzymes, repurposed for light production.
Properties
CAS No. |
121295-11-2 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Origin of Product |
United States |
Scientific Research Applications
Biotechnology Applications
Luciferin-luciferase systems are widely utilized in biotechnology due to their sensitivity and low toxicity. Key applications include:
- Gene Assays : this compound is commonly used in reporter assays to study gene expression. The luminescent output correlates with the amount of this compound present, allowing researchers to quantify gene activity effectively .
- High-Throughput Screening : In drug discovery, this compound-based assays facilitate the screening of large libraries of compounds for biological activity. This method is favored for its speed and reliability .
- Protein-Protein Interactions : Bioluminescence resonance energy transfer (BRET) techniques employ this compound to study interactions between proteins in live cells, providing insights into cellular mechanisms .
Medical Research Applications
This compound's applications extend into medical research, particularly in imaging and diagnostics:
- In Vivo Imaging : Transgenic mice expressing luciferase can be used to visualize tumors or infections in real-time when treated with this compound. This technique allows researchers to monitor disease progression and treatment efficacy non-invasively .
- Bioluminescence-Induced Photo-Uncaging : This novel approach utilizes this compound to activate drugs in specific tissues using light, enhancing targeted therapy while minimizing side effects .
- Neuroscience : this compound is being explored for optogenetics applications where it can stimulate neurons without the need for external light sources, thus avoiding potential interference with neuronal function .
Environmental Monitoring
This compound-based assays are effective tools for assessing environmental health:
- Pollution Detection : Bioluminescent assays can detect pollutants in water bodies by measuring the bioluminescence response of organisms exposed to contaminants. This method helps in monitoring ecosystem health .
- Hygiene Control : In food safety and hygiene monitoring, this compound assays are employed to detect ATP levels, indicating microbial contamination in food products .
Case Study 1: ATP Sensing in Food Safety
A study demonstrated that this compound-based ATP sensing could effectively identify bacterial contamination in milk products. By measuring luminescence intensity, researchers could determine ATP levels correlating with bacterial load, ensuring food safety .
Case Study 2: Bioluminescent Imaging in Cancer Research
In a notable experiment involving transgenic mice, researchers used synthetic luciferins to visualize tumor growth over time. The study highlighted the advantages of using specific this compound analogs that reduce background noise from skin emissions, thereby enhancing imaging clarity .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Biotechnology | Gene expression assays | High sensitivity and quantification |
| Drug Discovery | High-throughput screening | Rapid identification of active compounds |
| Medical Imaging | In vivo tumor visualization | Non-invasive monitoring |
| Environmental Science | Pollution detection | Real-time assessment of ecosystem health |
| Food Safety | Hygiene control through ATP measurement | Quick detection of microbial contamination |
Comparison with Similar Compounds
Table 2: Performance of Caged this compound Derivatives
| Compound | Peak Intensity (RLU) | Duration (Minutes) |
|---|---|---|
| Cluc-1 | 1,200,000 | 30 |
| Cluc-2 | 800,000 | 60 |
| Cluc-3 | 600,000 | 45 |
Cypridina this compound
Cypridina this compound, found in marine crustaceans, differs chemically from firefly this compound. While both are naphthoquinone derivatives, Cypridina this compound lacks the benzothiazole group and emits blue light (~460 nm) .
Table 3: Natural Luciferins Compared
| Property | Firefly this compound | Cypridina this compound |
|---|---|---|
| Chemical Class | Benzothiazole | Imidazopyrazinone |
| Emission Wavelength | 560 nm (yellow-green) | 460 nm (blue) |
| Cofactor Requirement | ATP, Mg²⁺ | None |
| Primary Application | In vivo imaging | Marine biology studies |
Source:
Preparation Methods
Traditional Multi-Step Synthesis
Early synthetic routes for D-luciferin involved multi-step processes starting from p-benzoquinone (p-BQ) and cysteine derivatives. A patent by outlines a six-step procedure:
-
Condensation : p-BQ reacts with L-cysteine methyl ester to form 2-cyano-6-hydroxybenzothiazole (CHBT).
-
Cyclization : CHBT undergoes cyclization with D-cysteine in aqueous methanol.
-
Purification : Column chromatography using silica gel and tetrahydrofuran/isopropyl ether mixtures yields D-luciferin with 89.3% efficiency.
However, this method requires anhydrous conditions, elevated temperatures (85°C), and generates impurities requiring additional purification.
One-Pot Biomimetic Synthesis
A breakthrough one-pot synthesis (Fig. 1) simplifies production by combining p-BQ, L-cysteine methyl ester, and D-cysteine in aqueous buffer (pH 7.4):
-
Reaction Mechanism : Inspired by beetle sclerotization pathways, p-BQ reacts with L-cysteine methyl ester to form CHBT, which then reacts with D-cysteine to yield D-luciferin.
-
Advantages :
Biomimetic and Enzymatic Approaches
Spontaneous Synthesis in Bacterial Systems
Kanie et al. demonstrated this compound synthesis in E. coli and Pichia pastoris using p-BQ and D-cysteine:
-
Toxicity Mitigation : p-BQ’s cytotoxicity is reduced by cysteine, enabling in situ this compound production.
-
Enzymatic Enhancement : Laccase (phenol oxidase) accelerates hydroquinone oxidation to p-BQ, increasing bioluminescence output by 300%.
Table 1 : Comparison of Biomimetic Synthesis Methods
| Method | Starting Materials | Yield | Key Enzyme | Toxicity Mitigation |
|---|---|---|---|---|
| Spontaneous | p-BQ, D-cysteine | 30% | None | Cysteine addition |
| Laccase-Assisted | Hydroquinone, D-cysteine | 45% | Laccase | pH optimization |
Practical Preparation for Bioluminescent Assays
In Vivo Administration
For animal imaging, intraperitoneal injection of 15 mg/ml D-luciferin in DPBS (150 mg/kg body weight) ensures peak bioluminescence at 10–15 minutes.
Table 2 : this compound Preparation Protocols
| Application | Concentration | Solvent | Incubation Time | Signal Peak |
|---|---|---|---|---|
| In Vitro | 150 µg/ml | Culture media | 10–40 min | 20 min |
| In Vivo | 15 mg/ml | DPBS | 10–15 min | 12 min |
Challenges and Innovations
Chirality Control
D-luciferin’s bioactivity depends on its D-cysteine-derived stereochemistry. While L-cysteine forms fluorescent but non-luminescent L-luciferin, asymmetric synthesis methods remain critical. The one-pot route achieves 99% enantiomeric excess by using D-cysteine in the final cyclization step.
Q & A
Q. How do researchers validate this compound’s specificity in multiplexed assays with competing substrates?
- Answer: Conduct cross-reactivity assays using purified enzymes (e.g., firefly luciferase vs. NanoLuc). Pre-incubate this compound with competing substrates (e.g., coelenterazine) to quantify signal suppression. For in vivo validation, use dual-reporter models (e.g., firefly + Renilla) with spectral unmixing algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
